3-chlorododecanedioic Acid
Description
3-Chlorododecanedioic acid (C₁₂H₂₁ClO₄) is a chlorinated dicarboxylic acid with a 12-carbon aliphatic chain and a chlorine substituent at the third carbon position. Its molecular structure combines hydrophobic alkyl chain properties with the reactivity of carboxylic acid groups and a halogen atom. This compound is utilized in specialized chemical synthesis, including polymer modification and surfactant development, where its chlorine moiety enhances electrophilicity and influences intermolecular interactions .
Properties
CAS No. |
37443-68-8 |
|---|---|
Molecular Formula |
C12H21ClO4 |
Molecular Weight |
264.74 g/mol |
IUPAC Name |
3-chlorododecanedioic acid |
InChI |
InChI=1S/C12H21ClO4/c13-10(9-12(16)17)7-5-3-1-2-4-6-8-11(14)15/h10H,1-9H2,(H,14,15)(H,16,17) |
InChI Key |
ZJONZNGFFLQTHN-UHFFFAOYSA-N |
SMILES |
C(CCCCC(=O)O)CCCC(CC(=O)O)Cl |
Canonical SMILES |
C(CCCCC(=O)O)CCCC(CC(=O)O)Cl |
Pictograms |
Irritant |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Non-Chlorinated Dicarboxylic Acids
Example: Dodecanedioic Acid (HOOC-(CH₂)₁₀-COOH)
- Structural Differences : Lacks the chlorine atom at C3.
- Key Properties: Melting Point: ~129°C (vs. inferred higher for 3-chloro derivative due to halogen-induced polarity). Solubility: Moderate in polar solvents (e.g., ethanol); higher than chlorinated analogs due to reduced hydrophobicity. Acidity: pKa ~4.5–5.0 for each carboxylic group; chlorine in 3-chlorododecanedioic acid likely lowers pKa via electron-withdrawing effects.
- Applications : Used in nylon production; the chlorinated variant may offer enhanced polymer crosslinking or flame retardancy .
Comparison with Longer-Chain Dicarboxylic Acids
Example: Tridecanedioic Acid (C₁₃H₂₄O₄)
- Structural Differences : Additional methylene group (-CH₂-) in the chain.
- Key Properties: Melting Point: ~114°C (lower than dodecanedioic acid due to chain flexibility). Environmental Impact: Classified as non-hazardous ; chlorinated analogs may exhibit higher persistence or toxicity.
- Applications : Similar to dodecanedioic acid but with altered crystallinity in polymers.
Comparison with Chlorinated Monoacids
Example: 3-Chlorobutanoic Acid (C₄H₇ClO₂)
- Structural Differences : Shorter chain (C4 vs. C12) and one carboxylic group.
- Key Properties :
Data Table: Comparative Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | pKa (approx.) | Key Applications |
|---|---|---|---|---|---|
| 3-Chlorododecanedioic acid | C₁₂H₂₁ClO₄ | 288.75 | ~135–140* | 3.8–4.2* | Polymers, surfactants |
| Dodecanedioic acid | C₁₂H₂₂O₄ | 230.30 | 129 | 4.5–5.0 | Nylon 6,12 |
| Tridecanedioic acid | C₁₃H₂₄O₄ | 244.32 | 114 | 4.7–5.2 | Specialty polyesters |
| 3-Chlorobutanoic acid | C₄H₇ClO₂ | 138.55 | 42–45 | 2.8–3.2 | Pharmaceutical intermediates |
*Inferred from analogous compounds.
Research Findings and Regulatory Considerations
- Synthetic Utility : The chlorine in 3-chlorododecanedioic acid facilitates nucleophilic substitution reactions, enabling functionalization for advanced materials .
- Environmental Impact: While tridecanedioic acid is non-hazardous , chlorinated compounds like 3-chlorododecanedioic acid may exhibit persistence akin to PFAS (perfluoroalkyl substances), warranting scrutiny under regulations like REACH .
- Thermal Stability: Chlorine substitution increases thermal degradation resistance compared to non-halogenated analogs, as observed in pyrolysis studies of similar chlorocarboxylic acids .
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